1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, nitro, and methyl groups in its structure suggests significant reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2,4-dibromophenol, 7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, and appropriate reagents for coupling reactions.
Coupling Reaction: The phenolic hydroxyl group of 2,4-dibromophenol is activated, often using a base such as potassium carbonate (K2CO3), and then coupled with the oxazepine derivative under conditions that promote ether formation.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using catalysts to enhance reaction rates and selectivity.
Process Scaling: Adapting the reaction conditions for large-scale production, ensuring safety and cost-effectiveness.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylated derivatives.
Scientific Research Applications
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and reactivity.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: Exploring its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of reactive groups like nitro and bromine suggests it could form covalent bonds with biological molecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the bromine, nitro, and methyl groups, making it less reactive.
7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one:
Uniqueness
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
7-(2,4-dibromophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2O5/c1-10-2-4-14-16(6-10)29-18-9-12(24(26)27)8-17(19(18)20(25)23-14)28-15-5-3-11(21)7-13(15)22/h2-9H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQWLXLOMPRTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=C(C=C(C=C4)Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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